molecular formula C10H8ClNO2 B188833 1-(3-Chlorophenyl)pyrrolidine-2,5-dione CAS No. 15386-99-9

1-(3-Chlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B188833
CAS No.: 15386-99-9
M. Wt: 209.63 g/mol
InChI Key: NZLHBSYWLCUPSL-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)pyrrolidine-2,5-dione is a chemical compound with a five-membered pyrrolidine ring. This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a molecular weight of 209.63 .


Molecular Structure Analysis

The pyrrolidine ring in this compound is characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space. The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .


Physical And Chemical Properties Analysis

The compound has a melting point range of 126-131°C . Other physical and chemical properties specific to this compound are not available in the retrieved sources.

Scientific Research Applications

  • Antimicrobial and Chemotherapeutic Potential : Novel azaimidoxy compounds, including those related to 1-(3-Chlorophenyl)pyrrolidine-2,5-dione, have been synthesized and shown potential as antimicrobial agents, which could be used as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).

  • Crystal and Molecular Structure Studies : The molecular and crystal structure of derivatives of this compound have been explored, providing insights into the structural aspects of these compounds (Ratajczak-Sitarz, Kałuski, Ostrowicz, & Bałoniak, 1990).

  • Anticonvulsant Properties : Research has been conducted on the anticonvulsant properties of N-Mannich bases derived from 3-chlorophenylpyrrolidine-2,5-diones, highlighting their potential in treating seizures (Kamiński, Obniska, Chlebek, Wiklik, & Rzepka, 2013).

  • Organic Synthesis and Drug Development : Studies have shown the conversion of dihydroxypyrrolidine-2,5-diones to maleimide, which is significant in organic synthesis and drug development (Yan, Zhang, Zhou, Li, Fan, & Yang, 2018).

  • Synthesis of Antibacterial Agents : Novel antibacterial agents have been synthesized using derivatives of this compound, indicating its role in developing new antibiotics (Sheikh, Ingle, & Juneja, 2009).

  • Analgesic Agents : The synthesized derivatives of this compound have shown potential as anticonvulsant and analgesic agents, indicating their usefulness in pain management (Góra, Czopek, Rapacz, Gębska, Wójcik-Pszczoła, Pękala, & Kamiński, 2021).

  • Multi-Component Synthesis : The compound has been used in multi-component syntheses, demonstrating its versatility in creating complex organic molecules (Adib, Ansari, Fatemi, Bijanzadeh, & Zhu, 2010).

  • Photoluminescent Materials : The derivatives of this compound have been used in the synthesis of photoluminescent conjugated polymers, indicating their potential in electronic applications (Beyerlein & Tieke, 2000).

Future Directions

Pyrrolidine derivatives, including 1-(3-Chlorophenyl)pyrrolidine-2,5-dione, have potential applications in the treatment of human diseases. Future research could focus on the design of new pyrrolidine compounds with different biological profiles . Additionally, the anticonvulsant and antinociceptive activities of similar compounds have been investigated, suggesting potential future directions for this compound .

Properties

IUPAC Name

1-(3-chlorophenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLHBSYWLCUPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165467
Record name 2,5-Piperidinedione, 1-(3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15386-99-9
Record name 2,5-Piperidinedione, 1-(3-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015386999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Piperidinedione, 1-(3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-CHLOROPHENYL)-SUCCINIMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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